

# Cross-Resistance Between Polymyxin B and Other Antibiotics: A Comparative Guide

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The re-emergence of polymyxin B as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has been met with the inevitable challenge of resistance. Understanding the landscape of cross-resistance between polymyxin B and other antibiotic classes is crucial for effective antimicrobial stewardship and the development of novel therapeutic strategies. This guide provides an objective comparison of polymyxin B's cross-resistance profiles, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

## Executive Summary

Polymyxin B resistance is primarily driven by modifications of its target, the lipid A component of the lipopolysaccharide (LPS) in the bacterial outer membrane. This mechanism often leads to cross-resistance with colistin (polymyxin E), another member of the polymyxin class. Cross-resistance to other antibiotic classes, such as beta-lactams, aminoglycosides, and fluoroquinolones, is not consistently observed and appears to be species- and strain-dependent. In some instances, the development of polymyxin B resistance can even lead to increased susceptibility to other antibiotics, a phenomenon known as collateral sensitivity.

## Comparative Analysis of Cross-Resistance

The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) of various antibiotics in Gram-negative bacteria that have developed resistance to polymyxin B.

## Table 1: Cross-Resistance in *Acinetobacter baumannii*

Data from a study on paired clinical isolates of *A. baumannii* (pre- and post-polymyxin B exposure) reveals the impact of polymyxin B resistance on susceptibility to other antibiotics.<sup>[1]</sup>

Antibiotic	Antibiotic Class	Pre-exposure MIC (µg/mL)	Post-exposure MIC (µg/mL) (In Vitro)	Fold Change (In Vitro)	Post-exposure MIC (µg/mL) (In Vivo)	Fold Change (In Vivo)
Polymyxin B	Polymyxin	0.5 - 2	16 - 128	↑ 8-64x	16 - 32	↑ 8-16x
Imipenem	Carbapenem	32	8	↓ 4x	32	No change
Meropenem	Carbapenem	32	16	↓ 2x	32	No change
Ceftazidime	Cephalosporin	128	32	↓ 4x	128	No change
Cefepime	Cephalosporin	32	8	↓ 4x	32	No change
Tobramycin	Aminoglycoside	128	32	↓ 4x	128	No change
Gentamicin	Aminoglycoside	128	64	↓ 2x	128	No change
Ciprofloxacin	Fluoroquinolone	128	32	↓ 4x	128	No change
Levofloxacin	Fluoroquinolone	64	16	↓ 4x	64	No change
Tigecycline	Glycylcycline	2	0.5	↓ 4x	2	No change
Minocycline	Tetracycline	32	8	↓ 4x	32	No change

Data compiled from a study on polymyxin B resistance in *A. baumannii*.[\[1\]](#)

Note: The in-vitro-selected polymyxin B-resistant isolates demonstrated increased susceptibility to several other antibiotic classes, indicating collateral sensitivity.[1] However, the in-vivo-derived resistant isolates did not show significant changes in MICs for other antibiotics.[1]

## Table 2: Cross-Resistance in *Pseudomonas aeruginosa*

A study on in-vitro-selected polymyxin B-resistant *P. aeruginosa* isolates showed a high degree of cross-resistance with colistin but not with other tested antimicrobial agents.[2]

Antibiotic	Antibiotic Class	Parent Strain MIC (µg/mL)	Polymyxin B-Resistant Isolate MIC (µg/mL)	Fold Change
Polymyxin B	Polymyxin	1 - 2	16 - 32	↑ 8-16x
Colistin	Polymyxin	0.5 - 2	8 - 16	↑ 4-16x
Ceftazidime	Cephalosporin	2 - 8	2 - 8	No significant change
Imipenem	Carbapenem	2 - 4	2 - 4	No significant change
Tobramycin	Aminoglycoside	0.5 - 2	0.5 - 2	No significant change
Ciprofloxacin	Fluoroquinolone	0.125 - 0.5	0.125 - 0.5	No significant change

Data is based on findings from a study where cross-resistance was evaluated in *P. aeruginosa*. [2] The study reported that cross-resistance with  $\beta$ -lactams, quinolones, and aminoglycosides was not observed.[2]

## Table 3: Cross-Resistance in *Klebsiella pneumoniae*

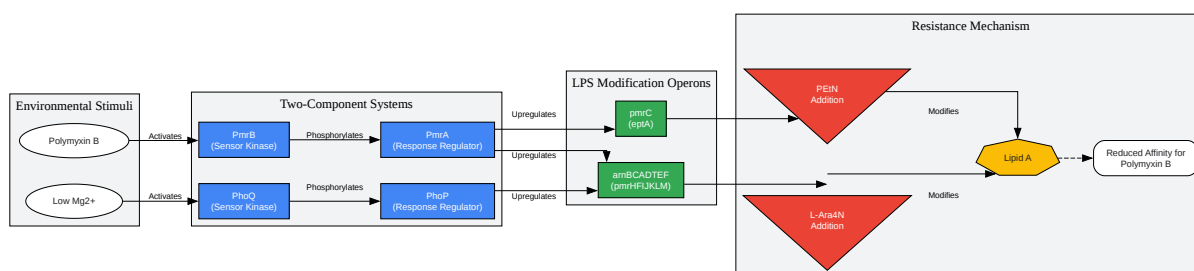
The development of polymyxin B resistance in *K. pneumoniae* can have variable effects on the susceptibility to other antibiotics. The following data is derived from a laboratory study on induced polymyxin B resistance.

Antibiotic	Antibiotic Class	Parent Isolate MIC (µg/mL)	Induced Resistant Strain MIC (µg/mL)	Fold Change
Polymyxin B	Polymyxin	≤8	>128	>16x
Imipenem	Carbapenem	16	8	↓ 2x
Meropenem	Carbapenem	8	4	↓ 2x
Piperacillin/Tazo bactam	Penicillin + Inhibitor	128	64	↓ 2x
Levofloxacin	Fluoroquinolone	4	2	↓ 2x
Tigecycline	Glycylcycline	2	1	↓ 2x
Nitrofurantoin	Nitrofuran	64	32	↓ 2x

Data compiled from a study on induced polymyxin B resistance in *K. pneumoniae*.

## Mechanisms of Cross-Resistance

The primary mechanism of acquired resistance to polymyxin B involves modifications to the lipid A portion of the bacterial lipopolysaccharide (LPS). These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for the positively charged polymyxin B molecule.



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**Caption:** Signaling pathway for polymyxin B resistance.

## Experimental Protocols

### Broth Microdilution (BMD) for Polymyxin B Susceptibility Testing

The reference method for determining the Minimum Inhibitory Concentration (MIC) of polymyxin B is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [3][4][5]

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polymyxin B sulfate powder (analytical grade)

- Sterile 96-well microtiter plates (polystyrene, U-bottom)
- Bacterial isolates for testing
- Quality control (QC) strains (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853)
- Sterile saline (0.85%) or water
- Spectrophotometer or McFarland standards
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

#### Procedure:

- Preparation of Polymyxin B Stock Solution: Prepare a stock solution of polymyxin B sulfate in sterile water. The concentration should be at least 1280  $\mu\text{g/mL}$ .
- Preparation of Microtiter Plates:
  - Dispense 50  $\mu\text{L}$  of CAMHB into each well of the 96-well plate.
  - Create a serial two-fold dilution of the polymyxin B stock solution in the first column of the plate by adding 50  $\mu\text{L}$  of the stock to the first well and then transferring 50  $\mu\text{L}$  to subsequent wells, resulting in a range of concentrations (e.g., 0.25 to 64  $\mu\text{g/mL}$ ).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation: Add 50  $\mu\text{L}$  of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100  $\mu\text{L}$  per well.

- Incubation: Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth of the organism.

**Caption:** Broth microdilution workflow.

## Conclusion

The development of resistance to polymyxin B is a significant clinical concern. While strong cross-resistance is consistently observed with colistin, the impact on other antibiotic classes is more complex. The phenomenon of collateral sensitivity, particularly in *A. baumannii* and *K. pneumoniae*, suggests that combination therapies could be a viable strategy to combat polymyxin B-resistant infections. However, the lack of a consistent cross-resistance pattern across different species underscores the importance of routine antimicrobial susceptibility testing to guide therapeutic decisions. Standardized methodologies, such as the broth microdilution protocol outlined here, are essential for accurate and reproducible results. Further research is needed to fully elucidate the intricate interplay between polymyxin B resistance and the broader landscape of antimicrobial susceptibility.

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